4-Ethyl-1,3-dioxolan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dielectric Studies

Scientific Field: Physical Chemistry

Application Summary: 4-Ethyl-1,3-dioxolan-2-one has been studied for its dielectric properties.

Methods and Technical Details: The dielectric constant was measured at different temperatures (293.15K and 298.15K) and the values were found to be 57.5 and 56.1 respectively.

Synthesis of Multifunctional Cyclic Carbonates

Scientific Field: Organic Chemistry

Application Summary: 4-Ethyl-1,3-dioxolan-2-one can be used in the synthesis of multifunctional cyclic carbonates.

Results: The synthesis of multifunctional cyclic carbonates is a significant outcome of this application.

Protection of Carbonyl Compounds

Application Summary: 4-Ethyl-1,3-dioxolan-2-one can be used as a protecting group for carbonyl compounds.

Methods and Technical Details: The protection is usually done by acid-catalyzed reaction with ethylene glycol.

Results: This method allows for selective reactions on molecules with multiple functional groups.

Synthesis of Multifunctional Cyclic Carbonates

Application Summary: 4-Vinyl-1,3-dioxolan-2-one can be used in the synthesis of multifunctional cyclic carbonates.

Electrolyte Additive for Lithium-Ion Cells

Scientific Field: Electrochemistry

Application Summary: 4-Vinyl-1,3-dioxolan-2-one has been found to be a promising electrolyte additive for rechargeable lithium-ion electrochemical cells.

Solvent in Organic Synthesis

Application Summary: 4-Ethyl-1,3-dioxolan-2-one can be used as a solvent in organic synthesis.

Results: The use of 4-Ethyl-1,3-dioxolan-2-one as a solvent can facilitate various organic reactions.

Cleansing Agent

Scientific Field: Cosmetics and Personal Care Products

Application Summary: 4-Ethyl-1,3-dioxolan-2-one can be used as a cleansing agent in personal care products.

Conditioning Agent in Personal Care Products

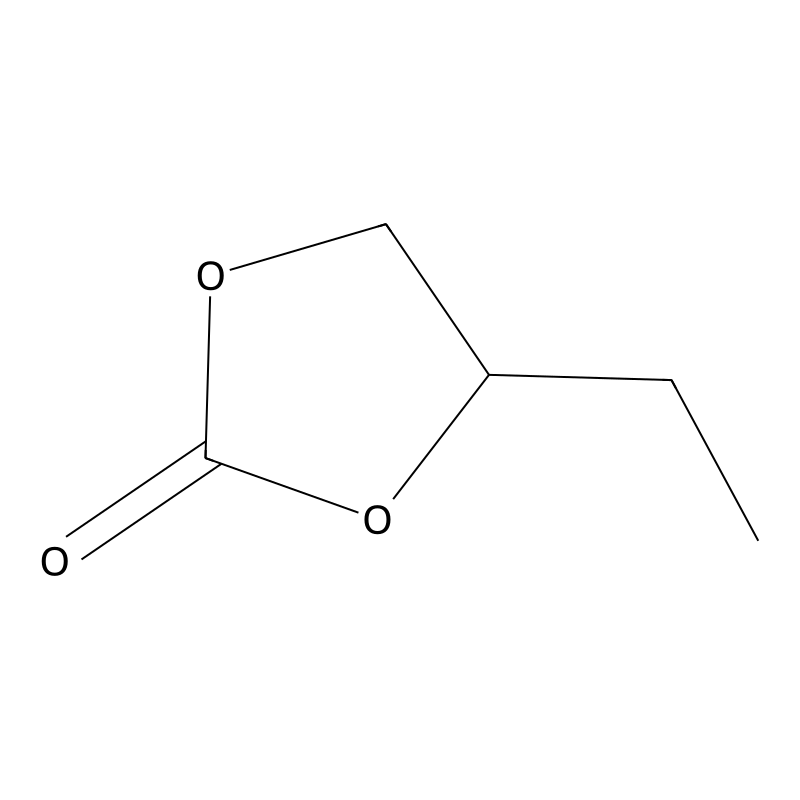

4-Ethyl-1,3-dioxolan-2-one is a cyclic carbonate compound characterized by the molecular formula and a molecular weight of approximately 116.12 g/mol. This compound features a dioxolane ring structure, which consists of two oxygen atoms and three carbon atoms in a five-membered ring. It is typically a colorless liquid at room temperature and is soluble in various organic solvents, making it versatile for multiple applications in chemical synthesis and industry .

- Ring-opening reactions: The dioxolane ring can be opened by nucleophiles, leading to the formation of larger molecules.

- Transesterification: This compound can undergo transesterification with alcohols to form esters.

- Carbon dioxide fixation: 4-Ethyl-1,3-dioxolan-2-one can react with carbon dioxide in the presence of catalysts to produce cyclic carbonates, contributing to green chemistry initiatives .

Several methods exist for synthesizing 4-Ethyl-1,3-dioxolan-2-one:

- Cyclization of Ethylene Carbonate: Ethylene carbonate can be treated with ethyl alcohol under acidic conditions to yield 4-Ethyl-1,3-dioxolan-2-one.

- Carbon Dioxide Fixation: Using epoxides and carbon dioxide under catalytic conditions can lead to the formation of this cyclic carbonate.

- Refluxing Techniques: Refluxing ethylene carbonate with ethyl halides in the presence of base can also produce this compound efficiently .

4-Ethyl-1,3-dioxolan-2-one finds applications across various fields:

- Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.

- Intermediate: This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Plasticizers: It is utilized in the production of plasticizers for polymers, enhancing flexibility and durability .

Research into the interactions of 4-Ethyl-1,3-dioxolan-2-one with other compounds has indicated its potential as a reactive intermediate that can influence the properties of resulting products. Studies have shown that it can enhance the solubility and reactivity of certain substrates when used in catalytic processes involving carbon dioxide fixation and other organic transformations .

Several compounds share structural similarities with 4-Ethyl-1,3-dioxolan-2-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methyl-1,3-dioxolan-2-one | Cyclic carbonate | Exhibits different solubility properties due to methyl substitution. |

| 4-Vinyl-1,3-dioxolan-2-one | Cyclic carbonate | Contains a vinyl group that allows for polymerization reactions. |

| 4-Fluoro-1,3-dioxolan-2-one | Cyclic carbonate | Fluorine substitution enhances reactivity and stability against hydrolysis. |

| 4-Hydroxymethyl-1,3-dioxolan-2-one | Cyclic carbonate | Hydroxymethyl group imparts additional functionality for further derivatization. |

The uniqueness of 4-Ethyl-1,3-dioxolan-2-one lies in its balance between reactivity and stability, making it particularly suitable for applications requiring moderate conditions without extensive side reactions .

Chemical Structure and Bonding

Molecular Formula and Weight

4-Ethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C₅H₈O₃ [2] [3] [5]. The compound has a molecular weight of 116.12 grams per mole [2] [6] [9]. This cyclic carbonate ester is also commonly known as 1,2-butylene carbonate and represents a five-membered heterocyclic compound containing two oxygen atoms within the ring structure [4].

The compound can be represented by the SMILES notation CCC1COC(=O)O1, which illustrates the ethyl substituent attached to the carbon at position 4 of the dioxolane ring [5] [10]. The InChI key for this compound is ZZXUZKXVROWEIF-UHFFFAOYSA-N, providing a unique identifier for the molecular structure [2] [5] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈O₃ | [2] [3] [5] |

| Molecular Weight | 116.12 g/mol | [2] [6] [9] |

| InChI Key | ZZXUZKXVROWEIF-UHFFFAOYSA-N | [2] [5] [8] |

| SMILES | CCC1COC(=O)O1 | [5] [10] |

Bond Angles and Lengths

The five-membered dioxolane ring in 4-ethyl-1,3-dioxolan-2-one exhibits a twisted conformation, particularly around the carbon-carbon bond within the ring structure [25]. Nuclear magnetic resonance spectroscopy studies have provided detailed information about the molecular geometry and bond characteristics [8] [12] [27].

The compound exhibits rotatable bond count of 2, indicating the flexibility associated with the ethyl substituent [1]. The hydrogen bond acceptor count is 6, while the hydrogen bond donor count is 0, reflecting the electron-rich oxygen atoms within the carbonate functional group [1].

Electronic Structure and Distribution

The electronic structure of 4-ethyl-1,3-dioxolan-2-one is characterized by the presence of the cyclic carbonate functional group, which creates a significant dipole moment within the molecule [1]. The compound contains 6 hydrogen bond acceptors due to the electron-rich oxygen atoms in both the ether linkages and the carbonyl group [1].

Mass spectrometry analysis reveals the molecular ion peak at m/z 116, corresponding to the molecular weight of the compound [8] [12]. The fragmentation pattern shows significant peaks at m/z 43 (base peak), 87, and other characteristic fragments that confirm the structural identity [8].

Conformational Analysis

The five-membered dioxolane ring adopts a twisted conformation, with puckering parameters indicating deviation from planarity [25]. The ethyl substituent at position 4 can adopt different conformational states, contributing to the overall molecular flexibility [27].

Nuclear magnetic resonance studies demonstrate that the compound exhibits characteristic chemical shifts in both ¹H and ¹³C spectra, with the ethyl group showing typical triplet and quartet patterns in proton nuclear magnetic resonance [27]. The carbon-13 nuclear magnetic resonance spectrum displays distinct peaks at δ 8.52, 26.95, 69.10, 78.12, and 155.24 parts per million [27].

Physical Properties

Melting and Boiling Points

4-Ethyl-1,3-dioxolan-2-one exhibits a melting point of -45°C, indicating that the compound remains liquid at room temperature [6] [9] [15]. The boiling point is reported as 251°C at standard atmospheric pressure [6] [9] [15] [18].

| Temperature Property | Value | Reference |

|---|---|---|

| Melting Point | -45°C | [6] [9] [15] |

| Boiling Point | 251°C | [6] [9] [15] [18] |

| Flash Point | 135°C | [6] [9] [15] |

Density and Specific Gravity

The density of 4-ethyl-1,3-dioxolan-2-one is 1.141 grams per milliliter at standard conditions [6] [9] [15]. This relatively high density reflects the presence of multiple oxygen atoms within the molecular structure and the compact nature of the five-membered ring system.

Refractive Index

The refractive index of 4-ethyl-1,3-dioxolan-2-one ranges from 1.426 to 1.428 [6] [9] [15]. This optical property is consistent with other cyclic carbonate compounds and reflects the polarizability of the molecule due to the presence of the carbonate functional group.

Viscosity Parameters

While specific viscosity data for 4-ethyl-1,3-dioxolan-2-one is limited in the available literature, cyclic carbonates generally exhibit higher viscosity compared to linear analogs due to their cyclic structure and intermolecular interactions [19]. The presence of the carbonate functional group contributes to increased intermolecular forces through dipole-dipole interactions.

Thermal Stability Characteristics

The compound demonstrates thermal stability up to its boiling point of 251°C [6] [9] [15]. The flash point of 135°C indicates the temperature at which the compound can form ignitable vapor-air mixtures [6] [9] [15]. The thermal properties suggest that 4-ethyl-1,3-dioxolan-2-one can withstand moderate heating without decomposition, making it suitable for various industrial applications.

Solubility and Solution Behavior

Solubility in Organic Solvents

4-Ethyl-1,3-dioxolan-2-one, as a polar aprotic solvent, exhibits good miscibility with many organic solvents [4]. The compound's solubility characteristics are influenced by its cyclic carbonate structure, which provides both polar and nonpolar interaction sites within the molecule.

The compound serves as an effective solvent for various organic reactions and has been utilized in battery electrolyte formulations due to its solvating properties [4]. Its ability to dissolve both polar and moderately nonpolar compounds makes it versatile for chemical synthesis applications.

Hydrophobic and Hydrophilic Interactions

The molecular structure of 4-ethyl-1,3-dioxolan-2-one contains both hydrophilic and hydrophobic regions [4]. The carbonate functional group provides hydrophilic character through its oxygen atoms and carbonyl group, while the ethyl substituent contributes hydrophobic properties.

This amphiphilic nature allows the compound to interact with both polar and nonpolar substances, facilitating its use as a solvent in various chemical processes. The balance between hydrophilic and hydrophobic interactions determines the compound's overall solvation behavior.

Dielectric Properties

Cyclic carbonates, including 4-ethyl-1,3-dioxolan-2-one, are known for their high dielectric constants [19] [21]. The dielectric properties arise from the polar carbonate functional group, which creates a significant dipole moment within the molecule.

Research on related cyclic carbonates demonstrates that these compounds possess dielectric constants significantly higher than many conventional organic solvents [19]. The high dielectric constant makes 4-ethyl-1,3-dioxolan-2-one particularly useful in applications requiring efficient charge separation and ionic conductivity.

Polarity and Solvation Mechanisms

The polarity of 4-ethyl-1,3-dioxolan-2-one stems primarily from the cyclic carbonate functional group, which creates an asymmetric charge distribution within the molecule [21]. The compound exhibits strong solvation capabilities for ionic species due to its ability to form coordination complexes through its oxygen atoms.

Theoretical studies on similar cyclic carbonate systems indicate that these compounds can effectively solvate metal cations through coordination with the carbonyl oxygen and ether oxygens [21]. The solvation mechanism involves the formation of coordination shells around ionic species, facilitating ionic mobility and conductivity in solution.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.